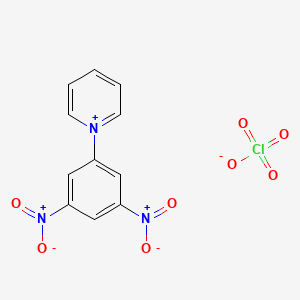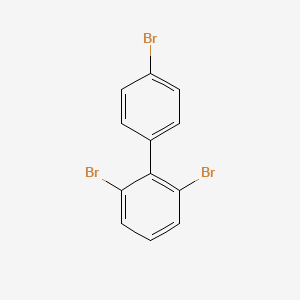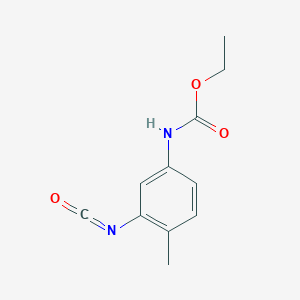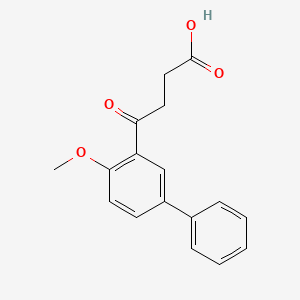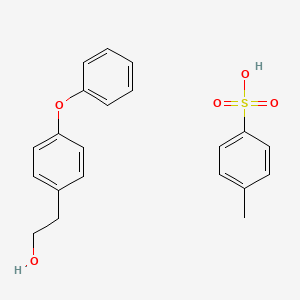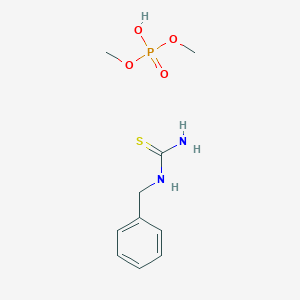![molecular formula C17H14Cl2O4 B14502060 2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid CAS No. 62809-94-3](/img/structure/B14502060.png)
2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid is an organic compound that belongs to the class of phenoxy acids This compound is characterized by the presence of a dichlorobenzoyl group attached to a phenoxy moiety, which is further connected to a methylpropanoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid typically involves the following steps:
Preparation of 3,4-Dichlorobenzoyl Chloride: This intermediate is prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride.
Formation of the Phenoxy Intermediate: The phenoxy intermediate is synthesized by reacting 3-(3,4-dichlorobenzoyl)phenol with an appropriate alkylating agent under basic conditions.
Final Coupling Reaction: The phenoxy intermediate is then coupled with 2-methylpropanoic acid under suitable reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichlorobenzoyl group to less oxidized forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Reduced forms of the dichlorobenzoyl group.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid:
4-{3-Chloro-4-[3-(2,4-Dichlorobenzoyl)-ureido]-phenoxy}-butyric acid: Another compound with similar structural features.
Uniqueness
2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid is unique due to its specific dichlorobenzoyl and phenoxy moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
62809-94-3 |
|---|---|
Fórmula molecular |
C17H14Cl2O4 |
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
2-[3-(3,4-dichlorobenzoyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H14Cl2O4/c1-17(2,16(21)22)23-12-5-3-4-10(8-12)15(20)11-6-7-13(18)14(19)9-11/h3-9H,1-2H3,(H,21,22) |
Clave InChI |
BFBRCVRHHVYFCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine](/img/structure/B14501986.png)
![4-[(E)-2-(13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaen-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14501991.png)

